molecular formula C19H16N2O4 B244489 N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide

N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide

Cat. No.: B244489
M. Wt: 336.3 g/mol
InChI Key: QVYGVDXUOMSWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzoylamino group, a methoxyphenyl group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of Benzoylamino Intermediate: The initial step involves the reaction of 3-amino-4-methoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form the benzoylamino intermediate.

    Coupling with Furan Derivative: The benzoylamino intermediate is then coupled with a furan derivative, such as 2-furoyl chloride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the application of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and benzoylamino groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzoylamino)-3-methylphenyl]-2-methoxybenzamide
  • 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide

Uniqueness

N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H16N2O4/c1-24-16-10-9-14(20-19(23)17-8-5-11-25-17)12-15(16)21-18(22)13-6-3-2-4-7-13/h2-12H,1H3,(H,20,23)(H,21,22)

InChI Key

QVYGVDXUOMSWEQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3

solubility

4.9 [ug/mL]

Origin of Product

United States

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